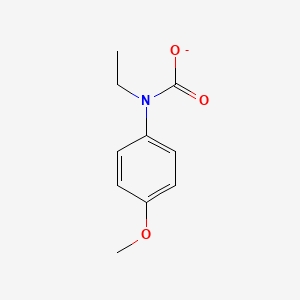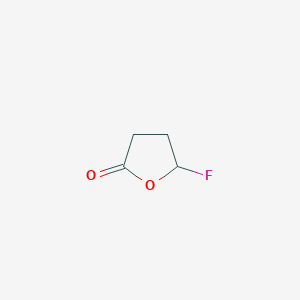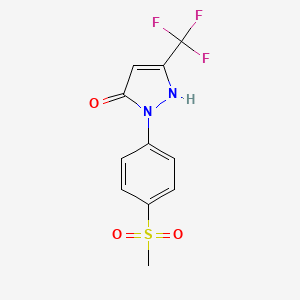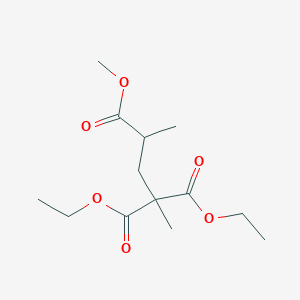![molecular formula C21H27NO5S B12273179 Ethyl 4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate](/img/structure/B12273179.png)
Ethyl 4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, which is further substituted with an ethoxy group, a methyl group, and a propan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: The nitration of ethyl benzoate to introduce a nitro group.
Reduction: The reduction of the nitro group to an amino group.
Alkylation: The alkylation of the aromatic ring to introduce the ethoxy, methyl, and propan-2-yl groups.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, reducing agents for reduction, and alkylating agents for alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Ethyl 4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-[2-ethoxy-4-methylbenzenesulfonamido]benzoate
- Ethyl 4-[2-ethoxy-5-(propan-2-yl)benzenesulfonamido]benzoate
- Ethyl 4-[4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate
Uniqueness
Ethyl 4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the ethoxy, methyl, and propan-2-yl groups in specific positions on the aromatic ring can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C21H27NO5S |
|---|---|
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
ethyl 4-[(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C21H27NO5S/c1-6-26-19-12-15(5)18(14(3)4)13-20(19)28(24,25)22-17-10-8-16(9-11-17)21(23)27-7-2/h8-14,22H,6-7H2,1-5H3 |
Clave InChI |
KKKUYAZMXMISSH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2,3-dimethoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12273121.png)

![N,5-dimethyl-N-[1-(quinolin-2-yl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12273129.png)
![2-(2-Chlorophenyl)-1-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B12273136.png)
![1-[3-(2-Aminopropan-2-yl)azetidin-1-yl]ethan-1-one](/img/structure/B12273142.png)
![N-[4-(dipropylsulfamoyl)-2-{[5-(dipropylsulfamoyl)-2-acetamidophenyl]disulfanyl}phenyl]acetamide](/img/structure/B12273144.png)




![6,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12273163.png)


